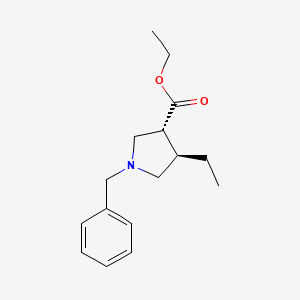

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .

Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A practical and efficient synthesis of a key chiral building block related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate was developed using a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization (Ohigashi et al., 2010).

- Another study explored the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, providing efficient methods for synthesizing similar structures (Bunnage et al., 2004).

Microbial Reduction Processes

- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, was achieved with high diastereo- and enantioselectivities, showcasing the potential of biocatalysis in the synthesis of such compounds (Guo et al., 2006).

Application in Neuroprotection

- Aminopyrrolidine-2R,4R-dicarboxylated, structurally similar to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, has been identified as a potent agonist for metabotropic glutamate receptors, offering neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

Molecular Modeling and Biological Studies

- The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, structurally related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, and its activity at metabotropic glutamate receptors was studied. This compound showed good selectivity, making it a valuable research tool (Tueckmantel et al., 1997).

Propiedades

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNIEBHQGPUCV-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)